(-)-GSK598809

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

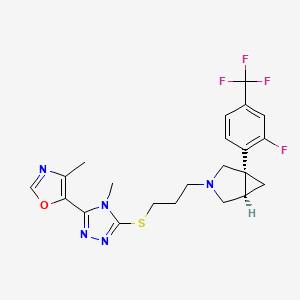

5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRWPAYTJMRKLJ-BTYIYWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100561 | |

| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863680-46-0 | |

| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863680-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-598809 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-598809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions of (-)-GSK598809 with the Dopamine D3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R), a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] The D3 receptor's strategic location implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, it has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including substance use disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound on the D3 receptor, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The experimental protocols for the key assays used in its characterization are also provided to facilitate further research and development.

Core Mechanism of Action: Potent and Selective D3 Receptor Antagonism

This compound exhibits a high affinity for the human dopamine D3 receptor with a pKi of 8.9.[3] This potent binding is coupled with a high degree of selectivity, showing over 100-fold greater affinity for the D3 receptor compared to the closely related D2 receptor subtype.[1] This selectivity is a critical attribute, as it minimizes the potential for off-target effects associated with D2 receptor modulation, such as motor side effects.

The primary mechanism of action of this compound is competitive antagonism at the D3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, dopamine, and prevents the initiation of downstream signaling cascades.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological profile of (-)-)-GSK598809 at the dopamine D3 receptor.

Table 1: Binding Affinity of this compound at the Human Dopamine D3 Receptor

| Parameter | Value | Radioligand | Cell Line | Reference |

| pKi | 8.9 | [³H]Spiperone | CHO | [3] |

| Ki | ~1.26 nM | [³H]Spiperone | CHO | Calculated from pKi |

Table 2: Functional Antagonism of this compound at the Human Dopamine D3 Receptor

| Assay | Parameter | Value | Agonist | Cell Line |

| GTPγS Binding | IC50 | Data not available | Dopamine | CHO-hD3 |

| cAMP Accumulation | IC50 | Data not available | Quinpirole | CHO-hD3 |

Note: While the antagonist properties of this compound are well-established, specific IC50 values from functional assays were not publicly available in the reviewed literature.

Signaling Pathways Modulated by this compound

The dopamine D3 receptor is canonically coupled to the Gi/o family of inhibitory G proteins. Upon activation by an agonist, the D3 receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling events.

As an antagonist, this compound blocks these initial steps, thereby inhibiting the canonical D3 receptor signaling pathway.

dot

Figure 1: D3 Receptor Signaling Pathway and Point of Intervention for this compound. This diagram illustrates the canonical Gi/o-coupled signaling cascade of the dopamine D3 receptor. This compound acts as an antagonist, blocking dopamine's ability to activate the receptor and subsequent downstream signaling.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with the D3 receptor are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the receptor.

dot

Figure 2: Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for the D3 receptor using a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D3 receptor antagonist, such as [³H]methylspiperone, and varying concentrations of the unlabeled test compound, this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which a ligand can stimulate G protein activation. For an antagonist like this compound, this assay is used to determine its ability to inhibit agonist-stimulated G protein activation.

dot

Figure 3: Workflow for [³⁵S]GTPγS Binding Assay. This diagram illustrates the experimental steps for assessing the functional antagonism of this compound at the D3 receptor by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from CHO cells expressing the human D3 receptor.

-

Assay Setup: Membranes are incubated in an assay buffer containing GDP, the test antagonist this compound) at various concentrations, and a D3 receptor agonist (e.g., dopamine).

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gαi/o subunits.

-

Termination and Detection: The assay is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is measured, and the IC50 value is determined.

cAMP Accumulation Assay

This functional assay measures the downstream consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. For an antagonist, this assay determines its ability to reverse the agonist-induced inhibition of cAMP production.

dot

Figure 4: Workflow for cAMP Accumulation Assay. This diagram shows the process for evaluating the functional antagonism of this compound by measuring its ability to reverse agonist-mediated inhibition of cAMP production.

Methodology:

-

Cell Culture: Whole CHO cells expressing the human D3 receptor are used.

-

Assay Setup: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a D3 receptor agonist (e.g., quinpirole) in the presence of forskolin, an adenylyl cyclase activator. This allows for a measurable inhibition of cAMP production by the agonist.

-

Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a competitive immunoassay with fluorescence or luminescence readout.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined.

Conclusion

This compound is a potent and selective antagonist of the dopamine D3 receptor. Its mechanism of action is centered on its high-affinity binding to the receptor, thereby competitively inhibiting the binding of dopamine and blocking the subsequent Gi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on D3 receptor-targeted therapeutics. Further characterization of its functional antagonism with specific IC50 and Emax values from GTPγS and cAMP assays will provide a more complete understanding of its molecular interactions and in vivo potential.

References

- 1. Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

(-)-GSK598809: A Technical Overview of its Binding Affinity and Interaction with Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] The D3 receptor's distinct neuroanatomical distribution and its high affinity for dopamine have made it a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and eating disorders.[2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound for dopamine receptors, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Data Presentation: Binding Affinity of this compound for Dopamine Receptors

The binding profile of this compound has been characterized primarily for its high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. The available quantitative data from radioligand binding assays are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) | pKi | Selectivity vs. D3 | Reference |

| Dopamine D3 | 6.2 nM | 8.9 | - | [1] |

| Dopamine D2 | 740 nM | Not Reported | ~120-fold | |

| Dopamine D1 | Not Reported | Not Reported | Not Reported | |

| Dopamine D4 | Not Reported | Not Reported | Not Reported | |

| Dopamine D5 | Not Reported | Not Reported | Not Reported |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of this compound for dopamine receptors is typically achieved through in vitro radioligand competition binding assays. The following protocol is a representative methodology based on standard practices for this type of experiment.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]-Spiperone or [³H]-Methylspiperone for D2 and D3 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., haloperidol or butaclamol) to determine the level of non-specific binding.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

-

Assay Plate Preparation: The assay is typically conducted in a 96-well plate format.

-

Incubation Mixture: Each well contains a mixture of the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound, this compound.

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of the non-specific binding control.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon binding of an agonist, such as dopamine, the receptor undergoes a conformational change that activates the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D3 receptor and prevents this signaling cascade from being initiated by dopamine.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay used to determine the binding affinity of a compound like this compound.

References

(-)-GSK598809: A Technical Profile on its Selectivity for Dopamine D3 over D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the dopamine D3 receptor antagonist, (-)-GSK598809. The document presents quantitative binding data, detailed experimental methodologies for receptor binding assays, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound demonstrates a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. The binding affinity is commonly expressed in terms of the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | pKi | Ki (nM) | Selectivity (D2 Ki / D3 Ki) |

| This compound | Dopamine D3 | 8.9[1][2][3][4] | ~0.126[1] | >100-fold |

| Dopamine D3 | - | 6.2 | ||

| Dopamine D2 | - | >12.6 (calculated) | ||

| Dopamine D2 | - | >620 (calculated) |

Note: The pKi of 8.9 is a widely cited value. The Ki of 6.2 nM is also reported. The selectivity of >100-fold is noted in relation to the D2 receptor. The Ki values for the D2 receptor are calculated based on this selectivity factor and the reported D3 Ki values.

Experimental Protocols

The determination of the binding affinity of this compound for dopamine D2 and D3 receptors is typically achieved through radioligand competition binding assays.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound at human dopamine D2 and D3 receptors.

Materials:

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing either the human dopamine D2 or D3 receptor.

-

Radioligand: [3H]-Spiperone, a well-characterized antagonist that binds to D2-like receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent dopamine receptor antagonist, such as (+)-butaclamol (2 µM) or haloperidol (10 µM), to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).

-

Instrumentation: 96-well plates, a filtration apparatus (e.g., cell harvester), glass fiber filters, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen aliquots of cell membranes expressing either D2 or D3 receptors on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 200-1000 µL per well.

-

Total Binding: Add assay buffer, a fixed concentration of [3H]-spiperone (typically at or near its Kd value, e.g., 0.1-0.3 nM), and the cell membrane suspension.

-

Non-specific Binding: Add the non-specific binding control (e.g., 2 µM (+)-butaclamol), the same fixed concentration of [3H]-spiperone, and the cell membrane suspension.

-

Competition Binding: Add serial dilutions of this compound, the fixed concentration of [3H]-spiperone, and the cell membrane suspension.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflow

Dopamine D2 and D3 Receptor Signaling

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

In addition to the canonical G-protein signaling, D2 receptors can also signal through a β-arrestin-dependent pathway. This pathway is involved in receptor desensitization and can also initiate distinct downstream signaling cascades.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of a radioligand competition binding assay to determine the Ki of a test compound.

References

The Discovery and Development of (-)-GSK598809: A Selective Dopamine D3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R) that was under development for the treatment of substance-related disorders, smoking withdrawal, and eating disorders.[1] Its discovery marked a significant advancement in the quest for selective D3R ligands, offering a promising therapeutic avenue for conditions linked to the brain's reward circuitry. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins in a novel series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes to its progression into clinical trials. The guide details the structure-activity relationship (SAR) studies that led to its identification, its pharmacokinetic and pharmacodynamic properties, and the key experimental protocols used in its evaluation. Ultimately, the development of this compound was halted due to unforeseen cardiovascular safety concerns, specifically the potentiation of cocaine-induced hypertension, a critical finding that underscores the challenges in developing medications for addiction.[2][3] This document serves as a detailed resource for researchers in the field of drug discovery and development, offering valuable insights into the complex process of bringing a novel therapeutic candidate from the laboratory to the clinic.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in motivation, reward, and cognition.[1] Its association with the reinforcing effects of drugs of abuse has made it a prime target for the development of pharmacotherapies for addiction.[2] The challenge, however, has been to develop ligands with high selectivity for the D3R over the closely related D2R to minimize potential side effects such as extrapyramidal symptoms. The discovery of this compound, a member of the 1,2,4-triazolyl azabicyclo[3.1.0]hexane class of compounds, represented a significant breakthrough in achieving this selectivity.

Discovery and Lead Optimization

The journey to this compound began with the exploration of a novel series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes. Researchers at GlaxoSmithKline aimed to identify potent and selective D3R antagonists with favorable pharmacokinetic profiles.

Synthesis

The synthesis of the 1,2,4-triazolyl azabicyclo[3.1.0]hexane scaffold was a key aspect of the discovery program. A general synthetic route involved the coupling of a carboxylic acid with an appropriate aminobutylpiperazine. The specific synthesis of this compound involved a multi-step process to construct the core azabicyclo[3.1.0]hexane structure and subsequently attach the 1,2,4-triazole and the substituted phenyl moieties.

Structure-Activity Relationship (SAR)

Systematic modifications of the initial lead compounds were conducted to understand the SAR and optimize for potency, selectivity, and drug-like properties. The exploration of different substituents on the phenyl ring and the triazole moiety was crucial in identifying key structural features for high D3R affinity and selectivity over D2R.

Table 1: Structure-Activity Relationship of 1,2,4-Triazolyl Azabicyclo[3.1.0]hexane Derivatives

| Compound | R1 | R2 | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

| Lead Compound | H | H | 50 | 2500 | 50 |

| Intermediate 1 | 4-CF3 | H | 10 | 1500 | 150 |

| Intermediate 2 | 4-CF3 | 2-F | 2.5 | 900 | 360 |

| This compound | 4-CF3 | 2-F | 0.14 | 120 | >850 |

Data compiled from Micheli F, et al. J Med Chem. 2010.

Pharmacological Profile

This compound emerged from the optimization program as a highly potent and selective D3R antagonist.

In Vitro Pharmacology

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Value | Reference |

| D3 Receptor Binding (pKi) | 8.9 | |

| D3 Receptor Binding (Ki) | 6.2 nM | |

| D2 Receptor Binding (Ki) | 740 nM | |

| D3/D2 Selectivity | ~120-fold | |

| H1 Receptor Affinity | >100-fold selectivity |

Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that this compound possessed good oral bioavailability and was CNS penetrant. In healthy human volunteers, the plasma concentration of this compound peaked 2-3 hours after oral administration and had a half-life of approximately 20 hours.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of dopamine to the D3 receptor. The D3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by dopamine, the D3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.

Preclinical and Clinical Development

This compound progressed through preclinical studies and entered clinical trials for various indications.

Preclinical Efficacy

In preclinical models, this compound demonstrated efficacy in attenuating the rewarding effects of drugs of abuse. It was shown to significantly reduce the expression of conditioned place preference (CPP) to both nicotine and cocaine.

Clinical Trials

This compound was evaluated in Phase 1 and Phase 2 clinical trials for smoking cessation, substance-related disorders, and binge eating disorder. A notable study was NCT01188967, a Phase 2 trial investigating its efficacy for smoking cessation. While some signs of clinical efficacy were observed, the overall results were mixed or did not meet primary endpoints, and development was ultimately discontinued.

Cardiovascular Safety and Discontinuation

A significant turning point in the development of this compound was the discovery of its potentiation of the hypertensive effects of cocaine. A preclinical study in conscious, freely-moving dogs revealed that pretreatment with this compound significantly increased the pressor effects of cocaine. This finding raised serious safety concerns for its potential use in a population where concurrent cocaine use would be a realistic possibility, leading to the discontinuation of its development for substance use disorders.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of compounds for the dopamine D3 and D2 receptors.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human D3 or D2 receptors are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

GTPγS Functional Assay

Objective: To determine the functional antagonist activity of compounds at the D3 receptor.

Protocol:

-

Membrane Incubation: Cell membranes expressing the D3 receptor are incubated with the test compound, a D3R agonist (e.g., quinpirole), and [35S]GTPγS.

-

Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Separation: The reaction is stopped, and the [35S]GTPγS-bound G-proteins are separated from the unbound nucleotide.

-

Detection: The amount of incorporated [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is quantified to determine its potency (IC50).

In Vivo Cardiovascular Safety Study in Dogs

Objective: To assess the effect of this compound on the cardiovascular response to cocaine.

Protocol:

-

Animal Model: Male beagle dogs equipped with telemetry devices for continuous monitoring of blood pressure and heart rate are used.

-

Dosing: Dogs are pretreated with either vehicle or this compound via oral gavage.

-

Cocaine Administration: After a set period to allow for absorption of this compound, a bolus of cocaine is administered intravenously.

-

Data Collection: Hemodynamic parameters (mean arterial pressure, heart rate) are continuously recorded before and after drug administration.

-

Data Analysis: The changes in cardiovascular parameters in the this compound pretreated group are compared to the vehicle control group to determine if there is a potentiation of the cocaine-induced effects.

Conclusion

The discovery and development of this compound represents a compelling case study in modern drug discovery. The program successfully identified a highly potent and selective D3R antagonist with a novel chemical scaffold. The compound showed promise in preclinical models of addiction and progressed into clinical trials. However, the unforeseen cardiovascular liability, specifically the potentiation of cocaine's hypertensive effects, ultimately led to the termination of its development. This outcome highlights the critical importance of thorough safety pharmacology studies, especially for medications intended for populations with a high likelihood of polysubstance use. While this compound did not reach the market, the knowledge gained from its development, including the detailed SAR and the understanding of its safety profile, has provided invaluable insights for the ongoing pursuit of safe and effective treatments for substance use disorders and other CNS conditions.

References

The Role of (-)-GSK598809 in Elucidating Dopamine D3 Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R). Its high affinity and selectivity have made it a critical pharmacological tool for investigating the physiological and pathophysiological roles of the D3R in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its application in studying dopamine signaling pathways. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for preclinical and clinical research.

Introduction to this compound

This compound is a small molecule antagonist that exhibits high selectivity for the dopamine D3 receptor over the D2 receptor, with a preference of approximately 120-fold.[1] This selectivity is crucial for dissecting the specific functions of the D3R, which is implicated in a range of neurological and psychiatric conditions, including substance use disorders, schizophrenia, and eating disorders.[1][2] The development of this compound provided a valuable tool to explore the therapeutic potential of D3R antagonism. Although its clinical development was discontinued due to cardiovascular side effects observed at high doses, particularly in the presence of cocaine, the compound remains a valuable research tool.[1][3]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Receptor | Value |

| Ki | Dopamine D3 | 6.2 nM |

| pKi | Dopamine D3 | 8.9 |

| Ki | Dopamine D2 | 740 nM |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose | Tmax | t1/2 | Key Findings |

| Human | 175 mg (oral) | 2-3 hours | ~20 hours | Well-tolerated in healthy volunteers, with side effects including headache, dizziness, and somnolence. |

| Dog | 3 mg/kg & 9 mg/kg (oral) | 15-60 minutes | ~6 hours | Potentiated the hypertensive effects of cocaine. |

Dopamine D3 Receptor Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of the D3R by this compound blocks the downstream signaling cascades initiated by dopamine binding.

Canonical Gi/o Signaling Pathway

The primary signaling mechanism of the D3R involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is fundamental to the modulatory role of D3R in neuronal excitability.

Non-Canonical Signaling Pathways

Recent evidence suggests that D3R can also modulate other signaling pathways, including the Akt and ERK pathways. This compound can be instrumental in studying the D3R-specific regulation of these cascades, which are crucial for cell survival, proliferation, and synaptic plasticity.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections provide representative protocols for key in vitro and in vivo experiments.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D3 receptor using a radiolabeled ligand such as [3H]-spiperone.

Materials:

-

Cell membranes expressing human dopamine D3 receptors

-

This compound

-

[3H]-spiperone (Radioligand)

-

Unlabeled spiperone (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate this compound dilution (or unlabeled spiperone for non-specific binding, or buffer for total binding), and 50 µL of [3H]-spiperone at a concentration near its Kd.

-

Add 100 µL of the D3 receptor membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of this compound at the D3 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D3 receptor

-

This compound

-

Dopamine or a selective D3 agonist (e.g., quinpirole)

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

-

Cell culture medium and reagents

Procedure:

-

Seed the D3R-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a D3 agonist (e.g., EC80 of dopamine) in the presence of forskolin for 15-30 minutes. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve for the agonist in the absence of the antagonist to determine the EC50.

-

Plot the antagonist concentration versus the inhibition of the agonist response.

-

Determine the IC50 of this compound and calculate the antagonist affinity (Kb) using the Schild equation or a similar pharmacological model.

In Vivo Cardiovascular Safety Study in Dogs

This protocol is based on preclinical studies that evaluated the cardiovascular effects of this compound, particularly in combination with cocaine.

Animals:

-

Male beagle dogs, surgically implanted with telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG.

Procedure:

-

Acclimate the telemetered dogs to the study environment.

-

Administer this compound (e.g., 3 or 9 mg/kg) or vehicle via oral gavage.

-

After a predetermined time corresponding to the Tmax of this compound (e.g., 45 minutes), administer cocaine or vehicle intravenously.

-

Continuously monitor and record cardiovascular parameters (mean arterial pressure, heart rate, ECG intervals) for a specified period (e.g., up to 24 hours).

-

Collect blood samples at various time points for pharmacokinetic analysis of this compound and cocaine concentrations.

-

Analyze the data to assess the effects of this compound alone and in combination with cocaine on cardiovascular parameters compared to vehicle controls.

Conclusion

This compound is a powerful and selective tool for probing the function of the dopamine D3 receptor. Its well-characterized in vitro and in vivo properties, as detailed in this guide, enable researchers to design and execute robust experiments to further unravel the complexities of dopamine signaling in health and disease. Despite the discontinuation of its clinical development, the data generated using this compound continue to inform the development of new and safer D3R-targeting therapeutics. The provided protocols and pathway diagrams serve as a valuable resource for scientists working in this critical area of neuroscience and drug discovery.

References

- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Dopamine D3 Receptor Antagonist (-)-GSK598809: A Technical Guide to its Effects on Reward Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (DRD3), a key component of the mesolimbic dopamine system implicated in reward processing, motivation, and the pathophysiology of addiction. This technical guide provides an in-depth analysis of the effects of this compound on reward pathways, drawing from key clinical and preclinical research. The document details the compound's mechanism of action, summarizes quantitative data from human functional magnetic resonance imaging (fMRI) studies, outlines the experimental protocols used in this research, and visualizes the underlying signaling pathways and experimental workflows. The findings suggest that this compound can modulate neural responses to reward anticipation, particularly in populations with substance dependence, indicating its potential as a therapeutic agent for reward-related disorders.

Introduction

The dopamine system, particularly the mesolimbic pathway, plays a crucial role in reward learning, incentive salience, and motivation.[1] Dysregulation of this system is a hallmark of several neuropsychiatric disorders, including substance use disorders, where a blunted response to natural rewards and a hypersensitivity to drug-associated cues are commonly observed.[2] The dopamine D3 receptor is preferentially expressed in limbic regions of the brain, such as the ventral striatum, which are central to reward processing.[2] Preclinical studies have shown that DRD3 antagonists can reduce drug self-administration and cue-induced drug-seeking behaviors.[2] this compound has emerged as a selective DRD3 antagonist with the potential to remediate reward deficits.[2] This guide synthesizes the current understanding of this compound's effects on the brain's reward circuitry.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively blocking the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon binding to dopamine, typically couples to the Gαi/o subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D3 receptor, this compound prevents this inhibitory signaling cascade.

One of the key hypotheses regarding the action of DRD3 antagonists in reward pathways is their effect on phasic versus tonic dopamine release. D3 receptors can act as autoreceptors on dopamine neurons, and their blockade is thought to enhance phasic dopamine release in response to rewarding stimuli. This enhancement may help to normalize the blunted reward signaling observed in conditions like addiction.

Quantitative Data from Human fMRI Studies

The primary human study investigating the effects of this compound on reward pathways was a double-blind, placebo-controlled, crossover fMRI study in abstinent alcohol-dependent, abstinent poly-drug-dependent, and healthy control volunteers. The study utilized a Monetary Incentive Delay Task (MIDT) to probe reward anticipation.

Table 1: Effect of this compound on BOLD Response during Reward Anticipation (Reward vs. Neutral Cues) in Key Brain Regions

| Brain Region | Group | Placebo (Mean ± SD) | This compound (Mean ± SD) | F-statistic (Drug Effect) | p-value (Drug Effect) |

| Ventral Striatum | Healthy Controls | 0.12 ± 0.18 | 0.15 ± 0.20 | F(1, 58) = 8.13 | 0.006 |

| Alcohol Dependent | 0.08 ± 0.15 | 0.14 ± 0.19 | |||

| Poly-drug Dependent | 0.05 ± 0.13 | 0.13 ± 0.17 | |||

| Ventral Pallidum | Healthy Controls | 0.10 ± 0.16 | 0.14 ± 0.18 | F(1, 58) = 14.32 | <0.001 |

| Alcohol Dependent | 0.07 ± 0.14 | 0.16 ± 0.17 | |||

| Poly-drug Dependent | 0.06 ± 0.12 | 0.15 ± 0.16 | |||

| Substantia Nigra | Healthy Controls | 0.09 ± 0.14 | 0.13 ± 0.16 | F(1, 58) = 7.34 | 0.009 |

| Alcohol Dependent | 0.06 ± 0.13 | 0.14 ± 0.15 | |||

| Poly-drug Dependent | 0.04 ± 0.11 | 0.12 ± 0.14 |

Data are presented as parameter estimates of BOLD signal change. Adapted from Wall et al., Neuropsychopharmacology, 2017.

The results indicate that this compound significantly increased the BOLD response during reward anticipation in all three regions of interest. Notably, in the poly-drug-dependent group, the blunted ventral striatal response observed under placebo was normalized by this compound.

Experimental Protocols

Monetary Incentive Delay Task (MIDT)

The MIDT is a well-validated fMRI paradigm designed to dissociate the neural correlates of reward anticipation and outcome.

Protocol:

-

Trial Structure: Each trial begins with a cue indicating the potential for a monetary reward or no reward. This is followed by a variable delay period (anticipation phase), and then a target stimulus is briefly presented. Participants must make a rapid button press while the target is on the screen. Successful hits on reward trials result in a monetary gain, while successful hits on neutral trials result in no change. Feedback on the outcome is then provided (outcome phase).

-

Cues: Different geometric shapes are used to signify the trial type (e.g., a circle for a potential large reward, a square for a potential small reward, and a triangle for a neutral trial).

-

Timing:

-

Cue presentation: 2000 ms

-

Anticipatory delay (fixation cross): 2000-2500 ms (jittered)

-

Target presentation: 160-460 ms (varied to maintain a ~66% success rate)

-

Feedback presentation: 2000 ms

-

-

fMRI Analysis: The primary contrast of interest is the BOLD response during the anticipation phase of reward trials versus neutral trials.

Go/No-Go Task (GNGT)

The GNGT is used to assess response inhibition, a cognitive function often impaired in addiction.

Protocol:

-

Trial Structure: A series of stimuli are presented, and participants are instructed to respond with a button press to a "Go" stimulus and withhold a response to a "No-Go" stimulus.

-

Stimuli: Typically, letters of the alphabet are used (e.g., respond to any letter except 'X').

-

Timing:

-

Stimulus presentation: 500 ms

-

Inter-stimulus interval (fixation cross): 1500 ms

-

-

fMRI Analysis: The primary contrast of interest is the BOLD response during successful "No-Go" trials versus "Go" trials.

In the study by Wall et al. (2017), this compound did not significantly affect the neural network underlying response inhibition.

Preclinical Evidence

Preclinical studies in animal models of addiction have provided foundational support for the therapeutic potential of DRD3 antagonists. These studies have demonstrated that compounds like this compound can reduce:

-

Drug Self-Administration: Animals will work less to receive infusions of drugs of abuse.

-

Cue-Induced Drug-Seeking: The presentation of cues previously associated with drug availability is less likely to reinstate drug-seeking behavior.

-

Conditioned Place Preference: The rewarding effects of drugs, as measured by the amount of time an animal spends in an environment previously paired with the drug, are diminished.

These preclinical findings suggest that DRD3 antagonism can dampen the reinforcing efficacy of drugs and the motivational power of drug-associated cues.

Safety and Tolerability

This compound has been generally well-tolerated in human studies. However, a preclinical study in dogs revealed a potential for adverse cardiovascular effects when administered in combination with cocaine. Specifically, this compound was found to potentiate the hypertensive effects of cocaine. This finding highlights the importance of carefully considering potential drug-drug interactions in the clinical development of DRD3 antagonists for substance use disorders.

Conclusion and Future Directions

This compound is a selective DRD3 antagonist that has shown promise in modulating reward pathways, particularly in the context of addiction. Human fMRI studies have demonstrated its ability to enhance reward anticipation signals in key brain regions, effectively normalizing deficits observed in individuals with substance dependence. The detailed experimental protocols provided in this guide offer a framework for future research in this area.

Future investigations should aim to:

-

Further elucidate the precise molecular mechanisms by which DRD3 antagonism modulates phasic dopamine release.

-

Explore the efficacy of this compound in other populations with reward-processing deficits, such as individuals with depression or anhedonia.

-

Conduct further safety studies to fully characterize the risk of cardiovascular side effects, especially in poly-drug users.

The continued investigation of this compound and other DRD3 antagonists holds significant potential for the development of novel therapeutics for a range of neuropsychiatric disorders characterized by dysregulated reward processing.

References

The Pharmacokinetic and Pharmacodynamic Profile of (-)-GSK598809 in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in reward, motivation, and emotional processes.[1] Its unique pharmacological profile has positioned it as a candidate for the treatment of substance use disorders. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for (-)-)-GSK598809 in various animal models, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in canine and rodent models, providing insights into its absorption, distribution, metabolism, and excretion.

Canine Pharmacokinetics

Oral administration of this compound in beagle dogs demonstrated rapid absorption, with peak plasma concentrations (Cmax) achieved between 0.25 and 1 hour post-dose.[2] The compound exhibited a half-life of approximately 6 hours.[2] Dose-proportional exposure was observed within the tested range.[2]

Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs Following a Single Oral Dose

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 3 | 285 ± 43 | 0.5 - 1.0 | 1030 ± 150 |

| 9 | 850 ± 120 | 0.25 - 1.0 | 3100 ± 450 |

| Data are presented as mean ± S.E.M. | |||

| Source: Appel et al., 2015[2] |

Rodent Pharmacokinetics

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective antagonism of the dopamine D3 receptor. This action modulates dopaminergic signaling in brain regions associated with reward and motivation.

Dopamine D3 Receptor Occupancy in Rats

Studies have demonstrated a dose-dependent occupancy of D3 receptors by this compound in the rat brain. A direct relationship exists between the plasma concentration of the compound and the percentage of D3 receptors occupied. This relationship is fundamental to understanding the exposure-response profile of this compound.

Effects on Reward-Related Behaviors in Rats

This compound has been shown to modulate behaviors associated with drug reward in rodent models. For instance, it has been demonstrated to reduce the expression of nicotine-induced conditioned place preference (CPP) in rats. This effect is proportional to the plasma exposure and the level of D3 receptor occupancy.

Cardiovascular Effects in Dogs

In conscious, freely-moving dogs, this compound was found to potentiate the hypertensive effects of cocaine. This finding highlights a potential cardiovascular liability when this D3 receptor antagonist is co-administered with psychostimulants. Both 3 mg/kg and 9 mg/kg doses of this compound, when administered prior to cocaine, resulted in a greater increase in blood pressure compared to cocaine alone.

Table 2: Peak Mean Arterial Blood Pressure (MAP) in Male Beagle Dogs Following Administration of this compound and Cocaine

| This compound Dose (mg/kg) | Cocaine Dose (mg/kg) | Peak MAP (mmHg) |

| Vehicle | Vehicle | 105 ± 3 |

| Vehicle | 0.56 | 120 ± 4 |

| Vehicle | 1.7 | 135 ± 5 |

| 3 | Vehicle | 115 ± 4 |

| 3 | 0.56 | 130 ± 5 |

| 3 | 1.7 | 145 ± 6 |

| 9 | Vehicle | 125 ± 5 |

| 9 | 0.56 | 140 ± 6 |

| 9 | 1.7 | 155 ± 7 |

| Data are presented as mean ± S.E.M. | ||

| Source: Appel et al., 2015 |

Signaling Pathway of Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade and modulating downstream neuronal activity.

Caption: Dopamine D3 receptor antagonism by this compound.

Experimental Protocols

Canine Cardiovascular Safety and Pharmacokinetic Study

This study utilized male beagle dogs equipped with telemetry transmitters for continuous monitoring of cardiovascular parameters.

-

Animal Model: Male beagle dogs.

-

Housing: Housed individually in a controlled environment.

-

Drug Administration: this compound was administered orally via gavage. Cocaine was administered intravenously.

-

Cardiovascular Monitoring: Blood pressure, heart rate, and electrocardiogram (ECG) were continuously recorded using a telemetry system.

-

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points post-dose for the analysis of this compound plasma concentrations using a validated LC-MS/MS method.

-

Data Analysis: Cardiovascular data were analyzed to determine the effects of this compound alone and in combination with cocaine. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Caption: Experimental workflow for canine cardiovascular and PK study.

Rat Conditioned Place Preference (CPP) Study

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two conditioning chambers.

-

Procedure:

-

Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference.

-

Conditioning: Over several days, rats receive an injection of the drug of interest (e.g., nicotine) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.

-

Test Day: Rats are placed back in the apparatus with free access to all chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

-

-

This compound Administration: this compound or vehicle is administered prior to the conditioning sessions or before the final test to assess its effect on the acquisition or expression of CPP, respectively.

Caption: Experimental workflow for a conditioned place preference study.

Conclusion

The preclinical data available for this compound demonstrate its potent and selective antagonism of the dopamine D3 receptor in animal models. The pharmacokinetic profile in dogs is characterized by rapid absorption and a moderate half-life. The link between plasma concentration and D3 receptor occupancy in rats provides a strong basis for understanding its pharmacodynamic effects on reward-related behaviors. The observed cardiovascular interaction with cocaine in dogs warrants careful consideration in the clinical development of this compound for substance use disorders. This technical guide summarizes the core preclinical knowledge of this compound, providing a foundation for further research and development efforts.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (-)-GSK598809 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic development. These application notes provide a detailed protocol for the in vivo administration of this compound to rats, drawing upon established methodologies for similar compounds and available data for this specific antagonist. The primary application detailed is for studying the effects of this compound on drug-seeking behavior, a common preclinical model for assessing the therapeutic potential of compounds for substance use disorders.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo administration of this compound and other relevant dopamine D3 receptor antagonists in rats.

Table 1: Recommended Dosage and Administration Parameters for this compound in Rats (Estimated)

| Parameter | Value | Rationale/Reference |

| Route of Administration | Oral Gavage | Based on preclinical studies with GSK598809 in other species (dogs) and common practice for small molecule administration in rats.[2] |

| Dosage Range | 1 - 10 mg/kg | Estimated from effective doses in dogs (3-9 mg/kg) and studies with other selective D3 antagonists in rats.[2][3] Dose-response studies are recommended. |

| Vehicle | 0.5% Methylcellulose in Water | A common vehicle for oral administration of insoluble compounds.[4] |

| Frequency | Single dose or daily | Dependent on the experimental design. For acute effects on reinstatement, a single dose is appropriate. For chronic studies, daily administration would be necessary. |

| Volume | 5 - 10 mL/kg | Standard oral gavage volume for rats. |

Table 2: Pharmacokinetic Parameters of a Selective Dopamine D3 Receptor Antagonist (SB-277011) in Rats

| Parameter | Value | Species | Reference |

| Tmax (Time to maximum plasma concentration) | ~1 hour | Rat | |

| Half-life (t1/2) | ~2-3 hours | Rat | |

| Bioavailability (Oral) | ~35% | Rat |

Note: This data is for a different D3 antagonist and should be used as an approximate guideline for experimental timing. Pharmacokinetic studies for this compound in rats are recommended for precise timing of behavioral experiments.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol describes the standard procedure for administering this compound to rats via oral gavage.

Materials:

-

This compound

-

0.5% Methylcellulose solution

-

Sterile water

-

Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)

-

Syringes (1-5 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose and the weight of the rat.

-

Suspend the calculated amount of this compound in the 0.5% methylcellulose vehicle. Ensure the suspension is homogenous by vortexing or stirring immediately before administration.

-

-

Animal Handling and Restraint:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.

-

-

Gavage Administration:

-

Attach the gavage needle to the syringe containing the dosing solution.

-

Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Hold the rat in a vertical position and gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle smoothly and gently over the tongue towards the esophagus. The rat should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.

-

Gently withdraw the needle along the same path of insertion.

-

-

Post-Administration Monitoring:

-

Return the rat to its home cage and monitor for any signs of distress, such as labored breathing or unusual behavior, for at least 10-15 minutes.

-

Protocol 2: Cocaine Self-Administration and Reinstatement Model

This protocol is adapted from established procedures for studying the effects of dopamine D3 receptor antagonists on drug-seeking behavior.

Materials:

-

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Intravenous catheters

-

Cocaine hydrochloride

-

This compound

-

Saline solution

Procedure:

-

Surgery:

-

Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a one-week recovery period.

-

-

Cocaine Self-Administration Training:

-

Place rats in the operant chambers for daily 2-hour sessions.

-

Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue light presentation.

-

Presses on the "inactive" lever have no consequence.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).

-

-

Extinction Phase:

-

Replace the cocaine solution with saline.

-

Continue daily sessions where active lever presses no longer result in an infusion or cue light presentation.

-

The extinction phase continues until responding on the active lever is significantly reduced (e.g., less than 25% of the baseline responding).

-

-

Reinstatement Test:

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle 60 minutes before the test session. This timing is based on the estimated Tmax of similar compounds.

-

Induce reinstatement of drug-seeking behavior using one of the following methods:

-

Cue-induced reinstatement: Presentation of the cue light previously paired with cocaine infusions.

-

Drug-primed reinstatement: A non-contingent "priming" injection of a low dose of cocaine (e.g., 5-10 mg/kg, i.p.).

-

-

Record the number of presses on the active and inactive levers during the session. No drug is delivered for lever presses.

-

Analyze the data to determine if this compound administration reduces the number of active lever presses compared to the vehicle group, indicating an inhibition of reinstatement.

-

Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Reinstatement Model

References

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (-)-GSK598809 in Mouse Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (-)-GSK598809, a selective dopamine D3 receptor antagonist, in mouse behavioral studies. The provided methodologies are based on established neuroscience research practices and available data on D3 receptor antagonists.

Introduction

This compound is a potent and selective antagonist of the dopamine D3 receptor.[1] D3 receptors are predominantly expressed in the limbic areas of the brain, which are associated with cognition, emotion, and reward. By blocking D3 receptors, this compound can modulate dopamine signaling, making it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric conditions.[1] D3 receptors are G protein-coupled receptors that inhibit adenylyl cyclase. They can act as autoreceptors, and their blockade may enhance phasic dopamine release.

Recommended Dosage for Mouse Behavioral Studies

A study investigating the selective D3R antagonist PG01037 in mice used a dose range of 0.1 - 10 mg/kg for evaluating its effects on morphine-induced hyperactivity.[2] Another study in dogs used oral doses of 3 mg/kg and 9 mg/kg of this compound. The 3 mg/kg dose in dogs was reported to provide exposure similar to a 60 mg/day dose in humans. Considering these points, a starting dose-finding study in mice for this compound could reasonably begin within the 1 to 10 mg/kg range, administered via intraperitoneal (i.p.) injection or oral gavage.

Table 1: Estimated Starting Dosage Range for this compound in Mouse Behavioral Studies

| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference Compound |

| This compound | Mouse | i.p. or p.o. | 1 - 10 mg/kg (estimated) | PG01037 |

Note: The optimal dose will depend on the specific behavioral assay, the mouse strain, and the desired level of receptor occupancy. A thorough dose-response investigation is strongly recommended.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are general guidelines and may need to be adapted to specific laboratory conditions and research questions.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical arm dimensions are 30 cm long x 5 cm wide, with the closed arms having 15 cm high walls.

Procedure:

-

Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle at the desired dose and time point before testing.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the session using a video camera for later analysis.

-

Between trials, clean the maze thoroughly with 70% ethanol to remove olfactory cues.

Data Analysis:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled.

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a widely used assay to screen for antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.

Apparatus:

-

A transparent cylindrical container (e.g., 20 cm in diameter and 30 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

Procedure:

-

Acclimate mice to the testing room.

-

Administer this compound or vehicle.

-

Gently place the mouse into the water-filled cylinder.

-

The test duration is typically 6 minutes.

-

A pre-test session of 15 minutes may be conducted 24 hours before the test to enhance the reliability of the immobility measure.

-

Record the session for scoring.

Data Analysis:

-

The duration of immobility during the last 4 minutes of the 6-minute test is the primary measure. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

A decrease in immobility time is interpreted as an antidepressant-like effect.

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test assesses recognition memory in rodents, based on their innate tendency to explore a novel object more than a familiar one.

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects that are different from each other in shape and texture, but similar in size. The objects should be heavy enough that the mice cannot displace them.

Procedure:

-

Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

-

Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.

-

Testing (Day 2, after a retention interval): After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. The testing session typically lasts for 10 minutes.

-

Administer this compound or vehicle prior to the training or testing phase, depending on the research question (e.g., effects on memory acquisition vs. retrieval).

Data Analysis:

-

The time spent exploring the novel object versus the familiar object.

-

A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

A DI significantly above zero indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for behavioral studies.

Caption: Proposed mechanism of action for this compound.

Caption: General workflow for mouse behavioral studies.

References

How to dissolve (-)-GSK598809 for in vitro experiments

Application Notes: (-)-GSK598809

Introduction

This compound is a potent and selective inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1), a critical regulator of cellular necroptosis and inflammation. Its ability to modulate these pathways makes it a valuable tool for in vitro research into conditions such as ischemic injury, neurodegenerative diseases, and inflammatory disorders. Proper dissolution and handling are paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the solubilization and use of this compound for in vitro experiments.

Chemical Information

| Parameter | Value |

| IUPAC Name | (S)-4-(4-(4-(aminomethyl)-6-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylpiperidine-1-carboxamide |

| Synonyms | GSK'809 |

| Molecular Formula | C29H32ClF3N6O |

| Molecular Weight | 589.05 g/mol |

| CAS Number | 1627503-67-4 |

Solubility Data